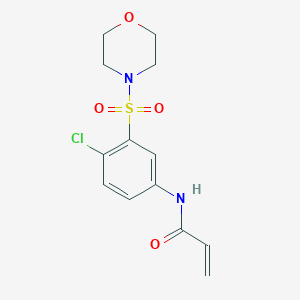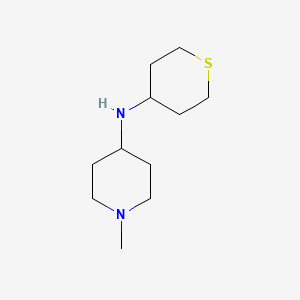
4-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)-5-chlorothiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)-5-chlorothiadiazole is a chemical compound that has been widely studied for its potential therapeutic applications. It is a member of the thiadiazole class of compounds, which have been shown to possess a variety of biological activities. In
Wirkmechanismus
The mechanism of action of 4-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)-5-chlorothiadiazole is not fully understood. However, studies have suggested that it may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It may also act by disrupting the cell membrane of fungi and bacteria.
Biochemical and physiological effects:
Studies have shown that 4-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)-5-chlorothiadiazole can have a variety of biochemical and physiological effects. For example, it has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to DNA damage and cell death. It has also been shown to inhibit the activity of enzymes involved in fungal and bacterial metabolism, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)-5-chlorothiadiazole in lab experiments is its broad range of biological activities. This makes it a useful tool for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)-5-chlorothiadiazole. For example, further studies could be conducted to elucidate its mechanism of action and to identify its molecular targets. It could also be studied in combination with other compounds to determine whether it has synergistic effects. Additionally, studies could be conducted to determine its potential as a therapeutic agent in various disease states.
Synthesemethoden
The synthesis of 4-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)-5-chlorothiadiazole has been described in the literature. One method involves the reaction of 2-amino-3-methyl-1,3,4-thiadiazole with 2-chloroethylamine hydrochloride in the presence of triethylamine to yield the intermediate compound. This intermediate is then reacted with cyclohexanone in the presence of sodium borohydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
Research on 4-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)-5-chlorothiadiazole has shown that it has potential therapeutic applications in a variety of areas. For example, it has been shown to possess antitumor activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to possess antifungal and antibacterial activity, with studies demonstrating its ability to inhibit the growth of various fungi and bacteria.
Eigenschaften
IUPAC Name |
4-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)-5-chlorothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3S/c13-12-11(14-15-17-12)8-16-6-5-9-3-1-2-4-10(9)7-16/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVSGWZLTYQRTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CCC2C1)CC3=C(SN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)-5-chlorothiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[methyl(pyridine-2-carbonyl)amino]acetate](/img/structure/B7541679.png)

![Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate](/img/structure/B7541701.png)

![(2,5-Dimethylthiophen-3-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541713.png)

![5-Chloro-4-[(3,5-dimethylpiperidin-1-yl)methyl]thiadiazole](/img/structure/B7541720.png)
![5-methyl-N-(1-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7541727.png)


![4-[[2-(Cyclopropylamino)-2-oxoethyl]sulfamoyl]benzoic acid](/img/structure/B7541747.png)
